4-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide is an organic compound that features a bromine atom, a dimethylamino group, a furan ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide typically involves the following steps:
Sulfonamidation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.
Amine Alkylation: The final step involves the alkylation of the sulfonamide with 2-(dimethylamino)-2-(furan-2-yl)ethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid (CH₃COOH)
Reduction: H₂, Pd/C, ethanol (EtOH)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), various nucleophiles
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: Amino derivatives
Substitution: Various substituted benzenesulfonamide derivatives
Scientific Research Applications
Chemistry
In organic synthesis, 4-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may serve as a precursor for the synthesis of biologically active molecules
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the sulfonamide group is particularly interesting due to its known activity in various therapeutic agents, including antibiotics and anti-inflammatory drugs.
Industry
In the material science industry, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the furan ring and the sulfonamide group.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dimethylamino group could enhance its binding affinity, while the furan ring might contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide: Lacks the furan ring, which may affect its reactivity and binding properties.
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide: Lacks the bromine atom, potentially altering its chemical reactivity.
4-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide: Substitution of bromine with chlorine, which may influence its chemical and biological properties.
Uniqueness
The presence of both the bromine atom and the furan ring in 4-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide makes it unique compared to its analogs
Properties
IUPAC Name |
4-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3S/c1-17(2)13(14-4-3-9-20-14)10-16-21(18,19)12-7-5-11(15)6-8-12/h3-9,13,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXYOYJQGWMTOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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